3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine
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Overview
Description
3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of cyclohexylsulfonyl and phenylsulfonyl groups attached to the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to the compounds.
Mechanism of Action
Target of Action
Azetidines are known to be building blocks for polyamines , which play crucial roles in various biological processes, including cell growth and differentiation, gene regulation, and protein synthesis.
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process allows the compound to interact with its targets, potentially leading to changes in their function or activity.
Biochemical Pathways
The polymerization of azetidines can lead to the production of polyamines , which are involved in various biochemical pathways, including those related to cell growth and differentiation, gene regulation, and protein synthesis.
Result of Action
Given that azetidines are precursors to polyamines , it is plausible that the compound could influence cellular processes such as cell growth and differentiation, gene regulation, and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another approach involves the hydrosulfonylation of α,β-unsaturated ketones using sodium sulfinates in the absence of stoichiometric oxidants . This method provides a green and convenient route to synthesize sulfonyl-containing compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by improving reaction conditions, such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Davis reagent is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: α-Hydroxylated compounds.
Reduction: Reduced azetidine derivatives.
Substitution: Functionalized azetidines with different substituents.
Scientific Research Applications
3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis reagent): Used for oxidation reactions.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Uniqueness
3-(Cyclohexylsulfonyl)-1-(phenylsulfonyl)azetidine is unique due to its combination of cyclohexylsulfonyl and phenylsulfonyl groups attached to the azetidine ring. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-cyclohexylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c17-21(18,13-7-3-1-4-8-13)15-11-16(12-15)22(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRGVEDRDPXARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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